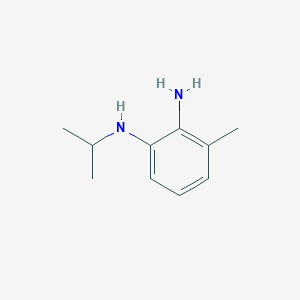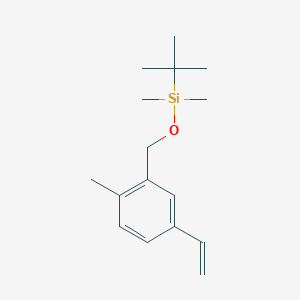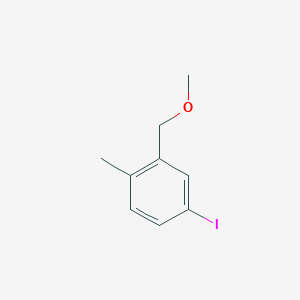
N-(5-iodo-2-methylbenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-2-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2-methylbenzyl)cyclopropanamine typically involves the iodination of a benzyl precursor followed by the introduction of the cyclopropanamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of 2-methylbenzylamine. The cyclopropanamine group can then be introduced through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-iodo-2-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)
Major Products
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Deiodinated benzylcyclopropanamine
Substitution: Benzyl derivatives with various functional groups
Aplicaciones Científicas De Investigación
N-(5-iodo-2-methylbenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-2-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially altering their activity. The cyclopropanamine moiety may also interact with biological membranes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-iodobenzyl)cyclopropanamine
- N-(4-iodobenzyl)cyclopropanamine
- N-(5-bromo-2-methylbenzyl)cyclopropanamine
Uniqueness
N-(5-iodo-2-methylbenzyl)cyclopropanamine is unique due to the specific positioning of the iodine atom and the methyl group on the benzyl ring. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[(5-iodo-2-methylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFJPQFSOWAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide](/img/structure/B8148913.png)












